Chloro(2-deoxyuridin-5-yl)mercury

Description

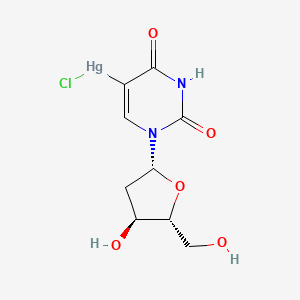

Structure

2D Structure

Properties

CAS No. |

65505-76-2 |

|---|---|

Molecular Formula |

C9H11ClHgN2O5 |

Molecular Weight |

463.24 g/mol |

IUPAC Name |

chloro-[1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidin-5-yl]mercury |

InChI |

InChI=1S/C9H11N2O5.ClH.Hg/c12-4-6-5(13)3-8(16-6)11-2-1-7(14)10-9(11)15;;/h2,5-6,8,12-13H,3-4H2,(H,10,14,15);1H;/q;;+1/p-1/t5-,6+,8+;;/m0../s1 |

InChI Key |

CXHAQBKHAYWQCI-CDNBRZBRSA-M |

SMILES |

C1C(C(OC1N2C=C(C(=O)NC2=O)[Hg]Cl)CO)O |

Isomeric SMILES |

C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)[Hg]Cl)CO)O |

Canonical SMILES |

C1C(C(OC1N2C=C(C(=O)NC2=O)[Hg]Cl)CO)O |

Synonyms |

5-chloromercurio-2-'-deoxyuridine chloro(2-deoxyuridin-5-yl)mercury |

Origin of Product |

United States |

Synthetic Methodologies for Chloro 2 Deoxyuridin 5 Yl Mercury

Direct Mercuration Procedures for Pyrimidine (B1678525) Nucleosides

The most direct route to Chloro(2-deoxyuridin-5-yl)mercury involves the electrophilic substitution of the hydrogen atom at the C5 position of the pyrimidine ring of 2'-deoxyuridine (B118206) with a mercury-containing electrophile. This reaction is analogous to the well-established oxymercuration of alkenes, where the C5-C6 double bond of the uracil (B121893) moiety acts as the nucleophile. wikipedia.orgmasterorganicchemistry.com

The general approach involves the reaction of 2'-deoxyuridine with a mercury(II) salt, most commonly mercuric acetate (B1210297) (Hg(OAc)₂), in an aqueous or alcoholic solvent. The resulting product is an acetoxymercuri derivative, which can then be converted to the desired chloro derivative by treatment with a source of chloride ions, such as sodium chloride (NaCl).

Optimization of Reaction Conditions and Reagents

The efficiency of the direct mercuration of 2'-deoxyuridine is influenced by several factors, including the choice of mercury reagent, solvent, temperature, and reaction time. While specific optimization data for the synthesis of this compound is not extensively detailed in publicly available literature, general principles for the mercuration of pyrimidine nucleosides can be applied.

A key consideration is the reactivity of the mercury electrophile. Mercuric acetate is often preferred due to its solubility in aqueous and organic solvents and its appropriate electrophilicity. The reaction is typically carried out in a buffered aqueous solution to maintain a pH that favors the electrophilic attack on the pyrimidine ring without causing degradation of the sugar moiety.

The subsequent conversion of the acetoxymercuri intermediate to the chloromercuri derivative is generally a straightforward salt metathesis reaction. The addition of a saturated solution of sodium chloride is typically sufficient to drive the equilibrium towards the formation of the more stable and often less soluble this compound.

Table 1: General Reaction Conditions for the Synthesis of this compound

| Parameter | Condition | Rationale |

| Starting Material | 2'-deoxyuridine | The nucleoside precursor. |

| Mercury Reagent | Mercuric Acetate (Hg(OAc)₂) | Common and effective electrophile for mercuration. |

| Solvent | Aqueous buffer (e.g., acetate buffer) | Maintains pH and solubilizes reactants. |

| Temperature | Room temperature to mild heating | Balances reaction rate and potential for side reactions. |

| Reaction Time | Several hours to overnight | Allows for completion of the mercuration reaction. |

| Chloride Source | Sodium Chloride (NaCl) solution | Converts the acetoxymercuri intermediate to the chloro derivative. |

Role of Catalyst Systems in Mercuration Reactions

Direct mercuration of electron-rich aromatic systems like the pyrimidine ring of uridine (B1682114) generally does not require a catalyst, as the reaction proceeds via electrophilic aromatic substitution. The inherent nucleophilicity of the C5 position of the uracil ring is sufficient to react with the mercury(II) electrophile.

However, in the broader context of C-H functionalization of nucleosides, various catalytic systems, particularly those based on transition metals like palladium, have been extensively developed for the introduction of other functional groups at the C5 position. nih.gov These methods often offer higher selectivity and functional group tolerance compared to traditional electrophilic substitution reactions. While not directly applied to mercuration, the principles of catalyst-assisted C-H activation represent an alternative strategy that could potentially be adapted for the synthesis of organomercurial nucleosides, possibly under milder conditions or with improved control over regioselectivity if competing reaction sites were present.

Precursor Synthesis and Purification Strategies

The primary precursor for the synthesis of this compound is 2'-deoxyuridine. This nucleoside is commercially available, but its purity is crucial for obtaining a clean reaction product. Impurities in the starting material can lead to the formation of side products that are difficult to separate from the desired mercurated nucleoside.

Standard purification techniques for nucleosides, such as recrystallization and column chromatography, can be employed to ensure the high purity of the 2'-deoxyuridine precursor. The choice of solvent for recrystallization depends on the solubility profile of the nucleoside and potential impurities.

The purification of the final product, this compound, presents a unique set of challenges due to its organometallic nature. The compound is often a crystalline solid with limited solubility in many common organic solvents. caymanchem.com Purification typically involves the following steps:

Precipitation: After the addition of sodium chloride, the this compound often precipitates from the aqueous reaction mixture. This provides a preliminary purification step.

Washing: The collected solid is washed with water to remove any remaining inorganic salts and water-soluble impurities.

Recrystallization: If further purification is required, recrystallization from a suitable solvent or solvent mixture can be attempted. The choice of solvent is critical and may require some experimentation.

Table 2: General Purification Strategy for this compound

| Step | Method | Purpose |

| 1 | Precipitation | Initial isolation of the product from the reaction mixture. |

| 2 | Washing with water | Removal of water-soluble impurities and salts. |

| 3 | Washing with organic solvent (e.g., ethanol, ether) | Removal of non-polar organic impurities. |

| 4 | Recrystallization | Final purification to obtain a crystalline product of high purity. |

Green Chemistry Approaches and Minimization of Mercury Contamination in Synthesis

The use of mercury in chemical synthesis is a significant environmental and health concern. Therefore, the application of green chemistry principles to the synthesis of this compound is of paramount importance. The primary goals are to minimize the use of mercury, prevent its release into the environment, and develop safer synthetic alternatives.

Key green chemistry considerations include:

Use of Less Hazardous Chemical Syntheses: Research into alternative methods for the C5-functionalization of pyrimidine nucleosides that avoid the use of mercury is an active area. nih.gov Transition-metal-catalyzed cross-coupling reactions, for example, can introduce a wide range of functional groups under relatively mild conditions, although they may involve other hazardous reagents and catalysts.

Design for Degradation: Organomercurial compounds are persistent environmental pollutants. While the focus of this article is on synthesis, the development of methods to demercurate the final product or waste streams is a critical aspect of a green synthetic strategy.

Pollution Prevention: Strict protocols for handling mercury-containing compounds and waste are essential to prevent environmental contamination. This includes the use of dedicated glassware, proper waste segregation, and treatment of all aqueous and solid waste to remove mercury before disposal.

While a completely "green" synthesis of a mercury-containing compound is challenging, the implementation of these principles can significantly reduce the environmental impact of producing this compound.

Advanced Structural Elucidation and Spectroscopic Characterization of Chloro 2 Deoxyuridin 5 Yl Mercury

X-ray Crystallography Studies of Chloro(2-deoxyuridin-5-yl)mercury and Related Complexes

X-ray crystallography provides precise information about the three-dimensional arrangement of atoms within a crystal, offering unparalleled insights into molecular structure.

Crystal Data and Space Group Analysis

The crystal structure of this compound, with the chemical formula [HgCl(C₉H₁₁N₂O₅)], has been determined by X-ray diffraction. nih.gov The compound crystallizes in the monoclinic system, which is characterized by three unequal axes with one oblique angle. nih.govresearchgate.net The specific space group identified for this compound is P2₁, a common space group for chiral molecules. nih.govyoutube.com

Key crystallographic parameters for this compound are summarized in the table below. nih.gov

| Parameter | Value |

| Chemical Formula | C₉H₁₁ClHgN₂O₅ |

| Molecular Weight | 463.24 |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| a (Å) | 8.9319 (6) |

| b (Å) | 5.7057 (6) |

| c (Å) | 12.465 (2) |

| β (°) | 110.70 (1) |

| Volume (ų) | 594.3 (2) |

| Z | 2 |

| Calculated Density (g cm⁻³) | 2.589 |

| Temperature (K) | 293 |

Analysis of Metal-Ligand Bond Lengths and Coordination Geometry

The coordination geometry around the mercury atom in this compound is a key feature revealed by X-ray crystallography. The mercury atom is primarily coordinated to the carbon atom of the pyrimidine (B1678525) ring and a chlorine atom. nih.gov Organomercury compounds often exhibit a linear or near-linear coordination geometry, particularly in two-coordinate complexes. nih.govlibretexts.org In this compound, the C(5)-Hg-Cl bond angle is nearly linear, which is characteristic of two-coordinate mercury(II) complexes. nih.gov The bond length between the mercury and the carbon of the deoxyuridine moiety (Hg-C) and the mercury and chlorine (Hg-Cl) are critical parameters in understanding the nature of these bonds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of molecules in solution, providing information about the connectivity and chemical environment of atoms.

Multinuclear NMR (e.g., ¹H, ¹³C, ¹⁹⁹Hg) for Structural Confirmation

Multinuclear NMR studies, including ¹H, ¹³C, and ¹⁹⁹Hg NMR, are instrumental in confirming the structure of this compound in solution.

¹H NMR: The proton NMR spectrum provides information about the protons in the deoxyribose sugar and the uracil (B121893) base. The chemical shifts and coupling constants of these protons can confirm the integrity of the nucleoside framework.

¹³C NMR: The carbon-13 NMR spectrum reveals the chemical environment of each carbon atom in the molecule. The C5 carbon, being directly bonded to the heavy mercury atom, is expected to show a significant change in its chemical shift compared to unsubstituted deoxyuridine. One-bond couplings between ¹³C and ¹⁹⁹Hg can range from 600 to 3000 Hz. huji.ac.il

¹⁹⁹Hg NMR: Mercury-199 (B1194827) is an NMR-active nucleus with a nuclear spin of 1/2, making it suitable for high-resolution NMR studies. huji.ac.ilchemrxiv.org The ¹⁹⁹Hg chemical shift is highly sensitive to the coordination environment of the mercury atom, including the type of ligands and the coordination geometry. nih.gov The chemical shift range for ¹⁹⁹Hg is very wide, spanning thousands of ppm, which makes it an excellent probe for subtle structural changes. chemrxiv.org The observation of a single ¹⁹⁹Hg resonance would confirm the presence of a single mercury environment in solution. Two-bond ¹H-¹⁹⁹Hg couplings are typically between 100 and 270 Hz. huji.ac.il

Correlation of NMR Chemical Shifts with Molecular Structure and Environment

The chemical shifts observed in the NMR spectra of this compound can be correlated with its specific molecular structure and the electronic environment around the nuclei.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

The combination of IR and Raman spectroscopy is particularly insightful due to their different selection rules. psu.edu IR spectroscopy measures the absorption of infrared radiation at frequencies corresponding to the vibrational modes of a molecule that induce a change in the dipole moment. psu.edu Conversely, Raman spectroscopy detects the inelastic scattering of monochromatic light, with the frequency shifts corresponding to vibrational modes that cause a change in the polarizability of the molecule. psu.edu For a molecule like this compound, which lacks a center of symmetry, many vibrational modes are expected to be active in both IR and Raman spectra. psu.edu

The vibrational spectrum of this compound can be conceptually divided into contributions from the pyrimidine ring, the deoxyribose sugar, and the unique C-Hg-Cl group.

2-Deoxyuridine Moiety: The uracil portion will exhibit characteristic vibrations for the C=O, N-H, and C-N bonds within the pyrimidine ring. The two carbonyl groups (C=O) are expected to produce strong IR absorption bands in the region of 1650-1750 cm⁻¹. The N-H stretching vibrations typically appear as a broader band around 3300-3500 cm⁻¹. The deoxyribose sugar will contribute with C-H stretching vibrations (2800-3000 cm⁻¹) and C-O stretching vibrations (1000-1200 cm⁻¹).

C-Hg and Hg-Cl Vibrations: The introduction of the mercury and chlorine atoms at the C5 position of the uracil ring will give rise to new vibrational modes. The C-Hg stretching vibration is expected to appear in the low-frequency region of the spectrum, typically between 500 and 600 cm⁻¹. The Hg-Cl stretching frequency is generally observed at even lower wavenumbers, typically in the range of 300-400 cm⁻¹. These low-frequency modes are often more readily observed in the Raman spectrum.

The following table summarizes the expected characteristic vibrational frequencies for this compound based on data from analogous compounds.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Primary Spectroscopic Activity |

| N-H (Uracil) | Stretching | 3300-3500 | IR |

| C-H (Deoxyribose) | Stretching | 2800-3000 | IR, Raman |

| C=O (Uracil) | Stretching | 1650-1750 | Strong in IR |

| C-N (Uracil) | Stretching | 1200-1400 | IR, Raman |

| C-O (Deoxyribose) | Stretching | 1000-1200 | IR, Raman |

| C-Hg | Stretching | 500-600 | Raman |

| Hg-Cl | Stretching | 300-400 | Raman |

This table is generated based on characteristic group frequencies and data from related compounds and is intended to be a predictive guide.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an indispensable technique for determining the molecular weight of a compound and for deducing its structure through the analysis of its fragmentation patterns under electron impact or other ionization methods. nih.gov For this compound, mass spectrometry would provide definitive confirmation of its molecular formula and offer insights into the lability of its chemical bonds.

The fragmentation of organomercuric compounds under electron impact has been studied, and a common pathway involves the initial fission of the carbon-mercury bond. rsc.org In the case of this compound, the primary fragmentation events are expected to be the cleavage of the C5-Hg bond and the N-glycosidic bond linking the uracil base to the deoxyribose sugar. mdpi.com

The expected key fragmentation pathways would likely include:

Loss of the Chlorine Radical: The initial loss of a chlorine atom (Cl•) from the parent molecular ion.

Cleavage of the C-Hg Bond: Fission of the bond between the uracil ring and the mercury atom, leading to the formation of a 2-deoxyuridin-5-yl cation and a chloro-mercury radical, or vice versa.

Cleavage of the N-Glycosidic Bond: The breaking of the bond between the uracil base and the deoxyribose sugar, resulting in ions corresponding to the mercurated uracil base and the deoxyribose sugar. mdpi.com

Loss of the Deoxyribose Moiety: A common fragmentation pathway for nucleosides is the loss of the entire sugar group. mdpi.com

The following table outlines the predicted major fragments and their corresponding mass-to-charge ratios (m/z) for the most abundant isotopes of mercury (²⁰²Hg) and chlorine (³⁵Cl).

| Fragment Ion | Description | Predicted m/z (for ²⁰²Hg, ³⁵Cl) |

| [M]⁺• | Molecular Ion | 499.6 |

| [M - Cl]⁺ | Loss of Chlorine | 464.6 |

| [2-deoxyuridin-5-yl]⁺ | Cleavage of C-Hg bond | 227.1 |

| [HgCl]⁺ | Chloro-mercury cation | 237.0 |

| [Mercurated Uracil]⁺ | Cleavage of N-glycosidic bond | 347.1 |

| [Deoxyribose]⁺ | Deoxyribose cation | 117.1 |

This table presents predicted m/z values based on the expected fragmentation patterns of organomercuric nucleosides. The actual mass spectrum would show a complex isotopic pattern due to the natural abundances of mercury and chlorine isotopes.

The detailed analysis of these fragmentation patterns, in conjunction with the vibrational data from IR and Raman spectroscopy, would allow for an unambiguous structural confirmation of this compound.

Coordination Chemistry of Chloro 2 Deoxyuridin 5 Yl Mercury

Mercury(II) Coordination to Nucleobases and Analogues

Mercury(II) ions exhibit a strong affinity for nitrogen and sulfur donor atoms present in biological molecules, including the nucleobases of DNA and RNA. rsc.org The coordination of mercury(II) to nucleobases is a key aspect of its biological activity and the basis for its use in various biochemical studies. In the context of Chloro(2-deoxyuridin-5-yl)mercury, the mercury atom is already covalently attached to the C5 position of the deoxyuridine ring. nih.gov This pre-existing bond influences its subsequent coordination behavior.

The primary coordination site for further interactions is the mercury atom itself, which can still accept additional ligands. The nature of these interactions is influenced by the electronic properties of the mercury center and the steric environment created by the deoxyuridine moiety and the chloride ligand. Research has shown that mercury(II) can bind to the N3 atom of thymine (B56734) and uracil (B121893) derivatives, a crucial interaction for the formation of metal-mediated base pairs. acs.org This coordination is often linear or near-linear, with the mercury atom bridging two nucleobase ligands.

Formation of Monomeric and Polymeric Organomercurial Complexes

The coordination chemistry of this compound extends beyond simple dimeric structures to the formation of both monomeric and polymeric complexes. nih.govrsc.org The final structure is highly dependent on the nature of the co-ligands, the stoichiometry of the reaction, and the crystallization conditions.

In the solid state, this compound itself can form polymeric chains through intermolecular interactions. nih.gov X-ray crystallographic studies have revealed that the mercury atom of one molecule can interact with the oxygen atoms of the deoxyribose moiety of a neighboring molecule, leading to extended one-dimensional structures. nih.gov This self-assembly is a common feature in the coordination chemistry of organomercury compounds.

The introduction of other ligands can lead to the formation of discrete monomeric complexes or more complex polymeric networks. nih.govnih.gov For example, reaction with ligands containing strong donor atoms can disrupt the polymeric structure of the starting material and form monomeric species where the mercury center is coordinated to the new ligand. Conversely, bifunctional ligands can bridge multiple this compound units, resulting in the formation of coordination polymers with varying dimensionalities and topologies. capes.gov.brresearchgate.net The steric bulk of the ligands and the nature of the halide can also play a significant role in determining whether a monomeric or polymeric structure is favored. nih.govnih.gov

| Feature | Description |

| Monomeric Complexes | Formed with strong, monodentate ligands that saturate the coordination sphere of the mercury atom. |

| Polymeric Complexes | Result from bridging ligands or intermolecular self-assembly through weak interactions. |

| Influencing Factors | Ligand type, stoichiometry, solvent, and temperature. |

Ligand Exchange Reactions and Reactivity with Anions

Ligand exchange reactions are a fundamental aspect of the reactivity of this compound. libretexts.org The chloride ligand attached to the mercury atom is relatively labile and can be readily substituted by other anions or neutral ligands. cmu.edu This reactivity is crucial for the derivatization of the parent compound and for its interaction with biological targets.

The exchange of the chloride ion for other halides, such as bromide or iodide, can be achieved by treating the compound with the corresponding alkali metal halide. These reactions are often reversible, and the position of the equilibrium depends on the relative concentrations of the anions and their affinity for the mercury center. chemguide.co.uk The nature of the halide can influence the structural and electronic properties of the resulting complex. rsc.org

Furthermore, the chloride can be displaced by a variety of other anionic ligands, including carboxylates, thiolates, and phosphates. The high affinity of mercury for sulfur makes thiol-containing molecules particularly effective ligands. These ligand exchange reactions provide a versatile method for modifying the properties and reactivity of the organomercurial moiety, enabling the design of probes and inhibitors for specific biological processes.

Supramolecular Assembly and Metal-Mediated Base Pairing Research

A particularly exciting area of research involving this compound is its application in the construction of supramolecular assemblies and the study of metal-mediated base pairing. nih.gov The ability of the mercury atom to coordinate to a second nucleobase, typically a thymine or uracil analogue, allows for the formation of a T-Hg-T or U-Hg-U base pair within a DNA duplex. acs.org

These metal-mediated base pairs replace the canonical hydrogen-bonded base pairs and can impart unique structural and functional properties to the DNA. nih.gov For instance, the incorporation of a mercury-mediated base pair can significantly stabilize a DNA duplex. nih.gov The level of stabilization is dependent on the specific nucleobase analogues used and the surrounding sequence context. nih.gov

Mechanistic Studies of Interactions with Biological Substrates in Vitro/in Silico

Investigation of Chloro(2-deoxyuridin-5-yl)mercury as a Thymidine (B127349) Analogue

This compound is formally classified as a deoxyuridine analogue. nih.gov However, its function as a thymidine analogue, which would require it to be recognized and utilized by cellular machinery in place of thymidine, is sterically hindered. Thymidine's defining feature at the 5-position of the pyrimidine (B1678525) ring is a compact methyl group. In contrast, this compound possesses a bulky chloromercuri (-HgCl) group at this position. This large and electropositive substituent significantly alters the size and shape of the nucleoside compared to thymidine.

While other halogenated derivatives such as 5-chloro-2'-deoxyuridine (B16210) (CldU) and 5-bromo-2'-deoxyuridine (B1667946) (BrdU) are well-established thymidine analogues readily incorporated into newly synthesized DNA, they feature much smaller halogen atoms at the 5-position. sigmaaldrich.comnih.govnih.gov The enzymatic machinery, particularly DNA polymerases, that accepts these analogues is unlikely to accommodate the voluminous HgCl group of this compound. Therefore, while it is a structural analogue of deoxyuridine, it is not considered a functional analogue of thymidine for the purpose of DNA synthesis.

Table 1: Comparison of Substituents at the C5 Position

| Compound | C5 Substituent | Van der Waals Radius of Substituent (approx. Å) | Function as Thymidine Analogue |

|---|---|---|---|

| Thymidine | -CH₃ | 2.0 | Native Nucleoside |

| 5-Chloro-2'-deoxyuridine (CldU) | -Cl | 1.75 | Yes sigmaaldrich.com |

Molecular Basis of Interactions with DNA and DNA Precursors

The interaction of this compound with DNA and its precursors is dictated by its unique structure. The covalent bond between the C5 of the uracil (B121893) ring and the mercury atom creates a molecule that, if incorporated into DNA, would cause significant structural distortion. The sheer size of the -HgCl group would disrupt the normal base stacking and helical structure of a DNA duplex.

Furthermore, mercury compounds are known to have a high affinity for sulfhydryl groups in proteins and can also interact with DNA precursors. Studies on inorganic mercury (II) have shown it can inhibit enzymes like deoxyuridine triphosphate nucleotidohydrolase (dUTPase). nih.gov Inhibition of dUTPase leads to an increase in intracellular dUTP pools, which can result in the misincorporation of uracil into DNA. nih.gov While this is an indirect mechanism, the presence of the mercury moiety in this compound suggests it could influence nucleotide pools and DNA integrity, not by direct incorporation, but by interacting with and inhibiting enzymes involved in nucleotide metabolism. nih.gov This enzymatic inhibition could subsequently lead to the formation of single-strand breaks in DNA as the cell attempts to repair the misincorporated uracil. nih.gov

Enzymatic Interactions and Binding Site Analysis

The primary mode of interaction for organomercurial compounds with enzymes is through the high affinity of mercury for the sulfur atom in cysteine residues. This interaction can lead to conformational changes and potent, often irreversible, enzyme inhibition.

There is no direct evidence showing this compound is a substrate for or inhibitor of hydroxymethylase. However, studies on the closely related analogue, 5-chloro-2'-deoxyuridine (CldU), showed it was not a substrate for 5-hydroxymethyluracil (B14597) DNA glycosylase. This suggests that enzymes involved in the processing of modified uracils may not recognize C5-substituted analogues.

More relevant is the known inhibitory effect of mercury on various enzymes. For instance, mercury (II) is a potent inhibitor of DNA polymerase α. nih.gov Given that this compound contains a mercury atom, it is plausible that it would act as an inhibitor of DNA polymerases and other sulfhydryl-containing enzymes involved in nucleotide metabolism, rather than acting as a substrate. Its mechanism of toxicity would likely stem from the disruption of normal deoxyuridine metabolism and the inhibition of DNA repair enzymes through covalent modification of their active sites. nih.gov

Computational Chemistry and Molecular Modeling of Interactions

Computational analysis of this compound is anchored by its experimentally determined three-dimensional structure from X-ray crystallography. nih.gov This structural data provides the precise bond lengths, angles, and crystal packing information necessary for robust molecular modeling and simulation.

The crystallographic study by Toma et al. (1993) determined that this compound crystallizes in the monoclinic space group P2(1). nih.gov The analysis revealed a C(5)-Hg bond length of 2.05 Å and a nearly linear C(5)-Hg-Cl arrangement with an angle of 178.1°. nih.gov The deoxyribose ring adopts a common C2'-endo conformation. This empirical data is the foundation for all in silico investigations.

Table 2: Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₉H₁₁ClHgN₂O₅ |

| Molecular Weight | 463.24 |

| Crystal System | Monoclinic |

| Space Group | P2(1) |

| a (Å) | 8.9319 |

| b (Å) | 5.7057 |

| c (Å) | 12.465 |

| β (°) | 110.70 |

This structural information can be used in molecular modeling software to perform docking studies. researchgate.netresearchgate.net For example, the coordinates of this compound can be placed into the active site of enzymes like DNA polymerase or thymidylate synthase to calculate binding affinities and predict key interactions. Such simulations could quantitatively demonstrate how the bulky -HgCl group sterically clashes with the active site, preventing the compound from acting as a substrate and identifying it as a potential inhibitor. These computational approaches are essential for understanding the mechanisms of interaction at an atomic level, especially when experimental data on the specific biological interactions of the compound is limited. rsc.org

Table of Mentioned Compounds

| Compound Name | Abbreviation |

|---|---|

| This compound | - |

| 5-Chloro-2'-deoxyuridine | CldU |

| 5-Bromo-2'-deoxyuridine | BrdU |

| Thymidine | T |

| Deoxyuridine | dU |

| Deoxyuridine triphosphate | dUTP |

Applications of Chloro 2 Deoxyuridin 5 Yl Mercury As a Research Tool and Precursor

Synthesis of Radiolabeled Nucleosides via Halodemercuration

The replacement of the mercury group with a halogen, a reaction known as halodemercuration, is a cornerstone of the application of chloro(2-deoxyuridin-5-yl)mercury. This method is especially powerful for the introduction of radiohalogens.

One of the most significant applications of this compound is in the rapid and reliable synthesis of radioiodinated 5-iodo-2'-deoxyuridine ([¹²³/¹²⁵/¹³¹I]IUdR). researchgate.netresearchgate.net This process, achieved through iododemetallation, is notably efficient. researchgate.net Research has demonstrated that incubating an aqueous solution of the chloromercury precursor with sodium iodide (Na¹²³I, Na¹²⁵I, or Na¹³¹I) in the presence of an oxidizing agent like Iodogen results in the virtually instantaneous synthesis of the desired radiolabeled product. researchgate.netresearchgate.net

This method offers several advantages:

Speed: The entire procedure can be completed in as little as five minutes. researchgate.netresearchgate.net

Simplicity: The reaction often does not require subsequent purification steps. researchgate.netresearchgate.net

High Yield: High-performance liquid chromatography (HPLC) analysis indicates a complete transformation of the iodide into IUdR, without detectable UV-absorbing by-products. researchgate.net

Previously, methods involving the demercuration of a suspension of 5-chloromercuri-2'-deoxyuridine required extensive purification by HPLC to remove contaminants, a process that could take approximately six hours. google.com The refined, instantaneous method represents a substantial improvement, facilitating the routine preparation of these important radiopharmaceuticals. researchgate.netresearchgate.net

The halodemercuration of organomercury compounds like this compound is a type of electrophilic substitution reaction. nih.govbyjus.com In this reaction, an electrophile (in this case, an iodine cation) replaces the mercury-containing functional group attached to the pyrimidine (B1678525) ring. byjus.com

The general mechanism for electrophilic aromatic substitution, which provides a framework for understanding this process, typically involves three steps:

Generation of the Electrophile: An oxidizing agent, such as Iodogen or Chloramine-T, is used to oxidize the iodide anion (I⁻) to a more electrophilic iodine species (e.g., I⁺). researchgate.netbyjus.com

Formation of a Cationic Intermediate: The electrophile attacks the electron-rich pyrimidine ring at the carbon atom bonded to the mercury, leading to the formation of a transient intermediate, often called a sigma complex or arenium ion. byjus.comlibretexts.org

Removal of the Leaving Group: The carbon-mercury bond breaks, and the mercury species is displaced, resulting in the final iodinated product and restoring the aromaticity of the pyrimidine ring. byjus.com

This reaction is an example of electrophilic substitution at a saturated carbon atom (SE2 reaction), where the incoming electrophile attacks the carbon atom, and the leaving group (the mercury moiety) departs. The reaction proceeds with retention of configuration at the carbon center.

Radiolabeled nucleosides, such as [¹²⁵I]IUdR synthesized from this compound, are invaluable tools in molecular biology and medical research. longdom.orgnih.gov Because these molecules mimic natural thymidine (B127349), they are readily incorporated into newly synthesized DNA during cell division. caymanchem.com This property makes them excellent probes for studying processes that involve DNA synthesis. nih.gov

Key applications include:

Measuring Cell Proliferation: By tracking the uptake of radiolabeled IUdR, researchers can quantify the rate of cell division, which is a critical hallmark of cancer. nih.govscielo.br Positron Emission Tomography (PET) imaging with such probes can assess clinical outcomes during or after cancer treatment. nih.gov

DNA Damage and Repair Studies: Halogenated deoxyuridines can be used to study DNA damage and repair mechanisms. For instance, 5-chloro-2'-deoxyuridine (B16210) is used to investigate potential DNA damage caused by hypochlorous acid. medchemexpress.com

Tumor Imaging: Radiolabeled nucleosides are used in diagnostic imaging to visualize tumors and monitor the effectiveness of chemotherapy. longdom.orgscielo.br

Tracing Genetic Material: In molecular biology, radiolabeled nucleotides help trace the synthesis, degradation, and movement of DNA and RNA. longdom.org

The ability to quickly and efficiently produce high-purity radiolabeled nucleosides from the chloromercury precursor significantly enhances their utility as biochemical probes. researchgate.netresearchgate.net

Precursor for Advanced Nucleoside Analogues and Derivatives

Beyond radiolabeling, this compound serves as a versatile precursor for synthesizing a wide range of non-radioactive nucleoside analogues with modified functionalities at the C-5 position.

The carbon-mercury bond in this compound can participate in palladium-catalyzed cross-coupling reactions, a powerful method for forming new carbon-carbon bonds. nih.govwikipedia.org These reactions allow for the introduction of various substituents at the C-5 position of the pyrimidine ring. nih.gov

The general process involves the reaction of the organomercurial with an organic halide or another coupling partner in the presence of a palladium catalyst. wikipedia.orgyoutube.com This methodology has been used to introduce a variety of groups, including:

Vinylic and allylic groups nih.gov

Aryl groups nih.gov

Linkers for further functionalization nih.gov

These palladium-catalyzed reactions are a cornerstone of modern organic synthesis, valued for their tolerance of various functional groups and their ability to construct complex molecules under relatively mild conditions. researchgate.net While other organometallic precursors (like organotin or organoboron compounds) are also widely used in Suzuki or Stille couplings, the organomercury route remains an attractive option for the C-5 functionalization of pyrimidine nucleosides. nih.govcuny.edunih.gov This approach has been instrumental in creating novel nucleoside analogues with tailored properties for biological studies. doaj.orgmdpi.com

This compound is a key starting material for the synthesis of other halogenated pyrimidine nucleosides. For example, it can be converted into 5-chloro-2'-deoxyuridine. nih.govnih.gov Furthermore, a multi-step synthesis can transform 5-iodo-2'-deoxyuridine (itself derivable from the mercurated precursor) into 5-phenyl-2'-deoxycytidine analogues. cuny.edu

A typical synthetic pathway to convert a deoxyuridine derivative to a deoxycytidine derivative involves several steps:

Protection: The hydroxyl groups on the deoxyribose sugar are protected to prevent unwanted side reactions. cuny.edu

Modification at C-5: If not already present, the desired substituent (e.g., a phenyl group via a Suzuki coupling) is installed at the C-5 position. cuny.edu

Activation and Displacement at C-4: The C-4 carbonyl group of the uridine (B1682114) base is activated, often using a peptide-coupling agent, to make it a good leaving group. cuny.edu This activated intermediate is then displaced by an amine to form the cytidine (B196190) base. cuny.edu

Deprotection: The protecting groups on the sugar are removed to yield the final deoxycytidine analogue. cuny.edu

This chemical versatility underscores the importance of this compound as a foundational building block in the synthesis of a diverse library of modified nucleosides for therapeutic and diagnostic research. mdpi.combiosynth.com

Development of Fluorescent Nucleoside Probes

This compound serves as a key intermediate in the synthesis of fluorescent nucleoside analogs. These synthetic analogs are invaluable tools for probing the intricate processes of DNA and RNA, including their structure, dynamics, and interactions with other molecules. The core strategy involves the replacement of the mercury group with a fluorescent moiety, a transformation often achieved through palladium-catalyzed cross-coupling reactions.

A significant advantage of using this compound is the ability to introduce a wide variety of fluorescent reporters at a specific position (C-5) of the pyrimidine ring. This site-specific labeling is crucial for minimizing perturbations to the natural structure and function of nucleic acids. umn.edu The development of small, isomorphic fluorescent nucleoside analogues that closely resemble the natural purine (B94841) or pyrimidine skeletons is particularly advantageous. umn.edu

Researchers have successfully synthesized a range of fluorescent nucleosides starting from halogenated or organomercurial precursors. For instance, the Sonogashira reaction, a palladium-catalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide, has been instrumental in this field. nih.govnih.govwikipedia.org This reaction allows for the introduction of alkyne-containing fluorophores, which can then be further modified. nih.gov For example, a furan (B31954) group has been appended to the 5-position of cytosine to create a weakly fluorescent nucleobase, CFU, with an absorption maximum at 310 nm and an emission maximum at 443 nm. nih.gov

The resulting fluorescent nucleoside probes exhibit a range of photophysical properties, with some demonstrating environmentally sensitive fluorescence. rsc.org This sensitivity allows them to act as reporters for changes in their local microenvironment, such as hydration levels or binding events within the major groove of DNA. rsc.org For instance, certain 2-thienyl and 2-furyl conjugates of deoxyuridine show red-shifted absorption and emission, increased molar absorption coefficients, and significantly enhanced fluorescence quantum yields, making them exceptionally bright probes. rsc.org

These fluorescent tools have found applications in various areas of biological research, including:

Studying nucleoside metabolism within living cells. nih.gov

Screening libraries of enzymes like 2'-deoxyribonucleoside kinases for new activities. nih.govnih.gov

Investigating DNA hybridization and topology. nih.gov

The ability to fluorescently label DNA without significantly disrupting its natural state is a major advancement, offering a powerful alternative to older methods that required harsh denaturation conditions. researchgate.net

Role in the Study of Organomercurial Reactions in Synthetic Chemistry

This compound and other organomercurials are versatile reagents in synthetic organic chemistry, primarily due to the predictable reactivity of the carbon-mercury (C-Hg) bond. wikipedia.org These compounds serve as valuable precursors for a variety of transformations, most notably in palladium-catalyzed cross-coupling reactions to form new carbon-carbon bonds. wikipedia.orguwindsor.ca

The utility of organomercurials like this compound stems from their ability to undergo transmetalation with other metals, particularly palladium. wikipedia.org In a typical cross-coupling reaction, the organomercurial transfers its organic group to a palladium catalyst. This palladium-organic intermediate then reacts with another organic molecule (often an organic halide) to form the desired product, regenerating the palladium catalyst in the process. youtube.com

A prominent example of this is the Sonogashira reaction, which couples a terminal alkyne with an aryl or vinyl halide. wikipedia.orgresearchgate.netorganic-chemistry.org While the classic Sonogashira reaction often employs a copper co-catalyst, organomercurials can participate in similar palladium-catalyzed alkynylation reactions. researchgate.net The general scheme for such a reaction involving an organomercurial is depicted below:

R-Hg-X + R'-C≡CH --(Pd catalyst)--> R-C≡C-R'Where R is the deoxyuridin-5-yl group, X is chloride, and R' is another organic group.

The table below summarizes key palladium-catalyzed cross-coupling reactions where organomercurials can serve as the organometallic component.

| Reaction Name | Coupling Partners | Catalyst System | Bond Formed |

| Heck Reaction | Organomercurial + Alkene | Palladium catalyst | C-C (Aryl/Vinyl-Alkene) |

| Sonogashira Coupling | Organomercurial + Terminal Alkyne | Palladium catalyst (often with Cu(I) co-catalyst) | C-C (Aryl/Vinyl-Alkyne) |

| Suzuki Coupling | Organoboron compound + Organic Halide | Palladium catalyst and a base | C-C (Aryl-Aryl) |

| Stille Coupling | Organotin compound + Organic Halide | Palladium catalyst | C-C (Aryl-Aryl) |

| Note: While Suzuki and Stille couplings traditionally use organoboron and organotin compounds, respectively, the underlying principle of transmetalation to palladium is similar to reactions involving organomercurials. |

The study of reactions involving this compound has contributed to a deeper understanding of the mechanisms of these fundamental organometallic transformations. wikipedia.org The well-defined nature of the starting material allows for precise investigation of reaction kinetics, catalyst efficiency, and the influence of various reaction parameters. libretexts.org Furthermore, the use of mercury(II) salts in cyclization reactions of unsaturated compounds highlights their unique reactivity in forming complex carbocyclic and heterocyclic structures. beilstein-journals.org

Synthesis and Characterization of Chloro 2 Deoxyuridin 5 Yl Mercury Analogues and Derivatives

Systematic Modification of the Nucleobase Moiety

The C5 position of pyrimidine (B1678525) nucleosides is a prime site for chemical modification to generate analogues with altered biological and chemical properties. Chloro(2-deoxyuridin-5-yl)mercury serves as a versatile precursor for the synthesis of a wide array of 5-substituted-2'-deoxyuridines. The carbon-mercury bond is amenable to various palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse functional groups.

One of the most common applications of 5-mercurated pyrimidines is in palladium-catalyzed cross-coupling reactions. For instance, the Sonogashira coupling reaction between 5-iodo-2'-deoxyuridine (a related 5-substituted pyrimidine) and various terminal alkynes, catalyzed by a palladium complex, has been extensively used to synthesize 5-alkynyl-2'-deoxyuridines. nih.govnih.gov This methodology is directly applicable to this compound, where the C-Hg bond can be readily transmetalated with palladium catalysts to facilitate coupling. Similarly, the Suzuki-Miyaura cross-coupling reaction has been employed to install aryl groups at the C5 position, starting from 5-iodo-2'-deoxyuridine, a process that can also be adapted for the mercurated analogue. cuny.edu

The synthesis of 5-vinyl-2'-deoxyuridine (B1214878) has also been reported, providing another avenue for nucleobase modification. nih.govjenabioscience.com These vinyl derivatives can be further functionalized or used in polymerization reactions. The reactivity of the mercurated pyrimidine allows for the synthesis of a diverse library of analogues with systematic variations at the C5 position.

Below is a table summarizing some of the key synthetic transformations starting from 5-substituted-2'-deoxyuridines, which are analogous to reactions that can be performed with this compound.

| Starting Material Precursor | Reaction Type | Reagents and Conditions | Product Type |

| 5-Iodo-2'-deoxyuridine | Sonogashira Coupling | Terminal alkyne, Pd(PPh₃)₄, CuI, Et₃N, DMF | 5-Alkynyl-2'-deoxyuridine |

| 5-Iodo-2'-deoxyuridine | Suzuki-Miyaura Coupling | Arylboronic acid, Pd catalyst, base | 5-Aryl-2'-deoxyuridine |

| 5-Chloromercuri-2'-deoxyuridine | Heck-type Coupling | Alkene, Pd catalyst | 5-Alkenyl-2'-deoxyuridine |

| 5-Iodo-2'-deoxyuridine | Halogen Exchange | N-Bromosuccinimide (NBS) | 5-Bromo-2'-deoxyuridine (B1667946) |

Sugar Moiety Derivatization and Conformational Studies

The conformation of the sugar ring in nucleosides is typically described by the concept of pseudorotation, existing in a dynamic equilibrium between two major conformations: North (C3'-endo) and South (C2'-endo). rsc.org Modifications to the sugar can shift this equilibrium. For example, the introduction of electronegative substituents on the sugar can alter the conformational preference.

While specific studies on the derivatization of the sugar moiety of this compound are not extensively documented in the readily available literature, general principles of nucleoside chemistry apply. The hydroxyl groups at the 3' and 5' positions of the deoxyribose ring are key sites for modification. These can be acylated, phosphorylated, or otherwise functionalized. For instance, regioselective modification of the sugar moiety in pyrimidine nucleosides has been achieved through intermediates like 4',5'-dehydro-2',3'-anhydrouridine, allowing for the introduction of various substituents at the 3' position. mdpi.com

The conformation of the sugar is also influenced by the substituent at the C5 position of the nucleobase. While detailed conformational analyses specifically for a series of this compound analogues with varied sugar modifications are limited, studies on other 5-substituted pyrimidines provide valuable insights. It is known that the nature of the C5 substituent can affect the syn/anti conformation of the nucleobase, which in turn influences the sugar pucker.

Synthesis of Polymeric and Oligomeric Conjugates for Research

The incorporation of modified nucleosides into oligonucleotides and polymers is a powerful tool for creating materials with novel properties for research and therapeutic applications. This compound and its derivatives have been explored as building blocks for such macromolecules.

The enzymatic polymerization of 5-mercurated pyrimidine nucleotides has been demonstrated. For example, the 5-methylmercurithio derivatives of dUTP have been utilized by DNA polymerase I. nih.gov This indicates that the mercurated nucleoside triphosphate can be a substrate for enzymatic incorporation into a DNA strand. However, the presence of the mercury can also lead to inhibition of some polymerases. nih.gov The resulting mercurated polynucleotides can be purified using affinity chromatography on materials like mercuriagarose. nih.gov

In the context of synthetic oligonucleotides, 5-substituted deoxyuridines are routinely incorporated using standard solid-phase synthesis protocols. For instance, 5-vinyl-2'-deoxyuridine (5-VdU) and 5-ethynyl-2'-deoxyuridine (B1671113) (5-EdU) are commercially available and used to label newly synthesized DNA. jenabioscience.comjenabioscience.comjenabioscience.comjenabioscience.comsapphirebioscience.com These modified nucleosides can be incorporated into DNA and subsequently detected via "click chemistry" reactions. nih.govresearchgate.net This approach allows for the creation of DNA conjugates with fluorescent dyes or other reporter molecules. A similar strategy could be envisioned for incorporating this compound or its derivatives into oligonucleotides, which could then be used for specific labeling or structural studies.

The synthesis of polymers containing pyrimidine units has also been explored, for example, through the multicomponent polymerization of alkynyl and amino monomers to form poly-tetrahydropyrimidine polymers with antibacterial properties. rsc.org While not directly involving mercurated nucleosides, these studies highlight the potential for creating novel polymeric materials based on pyrimidine scaffolds.

Comparative Analysis of Structural and Reactive Properties of Analogues

The structural and reactive properties of analogues of this compound are largely dictated by the nature of the substituent at the C5 position. A comparative analysis of different analogues provides valuable insights into structure-activity relationships.

X-ray crystallography and NMR spectroscopy are key techniques for determining the precise three-dimensional structure of these analogues and understanding their conformational preferences in the solid state and in solution.

Reactive Properties: The reactivity of the C5-substituent is a key differentiator among the analogues. The carbon-mercury bond in this compound is relatively weak and readily undergoes transmetalation with palladium catalysts, making it an excellent precursor for cross-coupling reactions. rsc.org In contrast, the carbon-halogen bonds in 5-halo-2'-deoxyuridines are also reactive in palladium-catalyzed couplings, but the reaction conditions and catalyst systems may differ. nih.gov

The reactivity of mercurated pyrimidine nucleotides with thiols is another important characteristic. They can form unstable thiomercuri derivatives that can decompose, leading to the unmodified nucleotide. nih.gov This reactivity has implications for their use in biological systems where thiols are abundant.

The following table provides a conceptual comparison of the properties of different 5-substituted 2'-deoxyuridine (B118206) analogues.

| Analogue | C5-Substituent | Key Structural Feature | Key Reactive Property |

| This compound | -HgCl | Bulky, electropositive mercury atom | Readily undergoes transmetalation for cross-coupling reactions; reacts with thiols. |

| 5-Iodo-2'-deoxyuridine | -I | Halogen atom, moderate size | Substrate for palladium-catalyzed cross-coupling reactions. |

| 5-Bromo-2'-deoxyuridine | -Br | Halogen atom, smaller than iodine | Substrate for palladium-catalyzed cross-coupling reactions. |

| 5-Vinyl-2'-deoxyuridine | -CH=CH₂ | Planar, electron-rich double bond | Can participate in addition and polymerization reactions. |

| 5-Ethynyl-2'-deoxyuridine | -C≡CH | Linear, electron-rich triple bond | Undergoes "click chemistry" reactions (cycloadditions). |

Future Directions and Research Opportunities

Development of Novel Synthetic Pathways to Minimize Mercury Use

The classical approach to functionalizing the 5-position of pyrimidine (B1678525) nucleosides has often relied on mercurated intermediates like Chloro(2-deoxyuridin-5-yl)mercury. However, the inherent toxicity of mercury has created a significant impetus to develop greener and more efficient synthetic methodologies.

Current research is heavily focused on transition metal-catalyzed cross-coupling reactions as a viable alternative. Palladium-catalyzed reactions, in particular, have shown great promise in directly functionalizing the C5-H bond of 2'-deoxyuridine (B118206). This approach bypasses the need for pre-functionalization with mercury, offering a more atom-economical and environmentally benign route to a wide array of 5-substituted pyrimidine nucleosides. These direct C-H activation strategies are being refined to improve yields, expand substrate scope, and enhance functional group tolerance.

Beyond palladium, other transition metals such as copper and rhodium are being investigated for their catalytic prowess in similar transformations. The goal is to establish robust, scalable, and mercury-free synthetic protocols that can be widely adopted, thereby reducing the reliance on hazardous mercurial reagents in both academic and industrial settings.

Exploration of Advanced Spectroscopic Techniques for Dynamic Studies

A deeper understanding of the structural dynamics and intermolecular interactions of this compound is crucial for expanding its applications. Advanced spectroscopic techniques are at the forefront of these investigations, providing unprecedented insights into the behavior of this molecule in various environments.

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy remains a cornerstone for detailed structural analysis in solution. Multidimensional NMR experiments, such as ¹H-¹³C HSQC and HMBC, allow for the precise assignment of proton and carbon signals and provide information about the conformation of the deoxyribose sugar and the orientation of the base. Furthermore, the analysis of coupling constants between the mercury-199 (B1194827) isotope and neighboring nuclei (¹³C and ¹H) can offer valuable data on the nature and strength of the carbon-mercury bond.

Time-resolved spectroscopic techniques, including transient absorption and fluorescence spectroscopy, are being employed to probe the excited-state dynamics of this compound and its derivatives. These studies are essential for evaluating its potential as a photosensitizer or as a component in photoresponsive materials.

Expansion of Applications in Chemical Biology and Material Science Research

The unique chemical reactivity of the carbon-mercury bond in this compound continues to be exploited for novel applications in chemical biology and material science.

In the realm of chemical biology, this compound serves as a versatile precursor for the synthesis of a diverse range of modified nucleosides. These modifications can include the attachment of fluorescent dyes, affinity tags like biotin, or cross-linking agents. Such functionalized nucleosides are invaluable tools for studying DNA-protein interactions, probing nucleic acid structure, and developing diagnostic assays. The ability to readily replace the mercury moiety with a desired functional group makes it a powerful platform for creating bespoke molecular probes.

In material science, the incorporation of this heavy-atom-containing nucleoside into DNA and RNA oligonucleotides opens up possibilities for the creation of novel nanomaterials. The presence of mercury can influence the electronic properties of the nucleic acid, potentially leading to the development of conductive nanowires or other self-assembling nanostructures. Additionally, the high electron density of the mercury atom makes it a useful tool in X-ray crystallography for solving the phase problem, thereby facilitating the structural determination of complex biomacromolecules.

Theoretical Predictions for New Reactivity and Interactions

Computational and theoretical chemistry provide powerful predictive tools to guide experimental research into the reactivity and interactions of this compound.

Density Functional Theory (DFT) calculations are being used to model the electronic structure of the molecule, predict its reactivity towards various reagents, and elucidate reaction mechanisms. These theoretical insights can help in designing new synthetic transformations and in understanding the factors that govern the stability and reactivity of the C-Hg bond. For example, computational studies can predict the feasibility of novel cross-coupling reactions and identify optimal catalytic systems.

Molecular Dynamics (MD) simulations offer a way to explore the conformational landscape of this compound and its modified derivatives in solution and when interacting with biological targets. These simulations can provide detailed information about the dynamic behavior of the molecule, its solvation properties, and its binding modes with proteins or other nucleic acids. Such predictions are invaluable for the rational design of new therapeutic agents and diagnostic probes.

Design of Next-Generation Research Probes based on this compound Scaffold

The this compound scaffold serves as a foundational platform for the design and synthesis of sophisticated, next-generation research probes. The ability to introduce a wide variety of functional groups at the 5-position of the uracil (B121893) ring allows for the creation of custom-tailored molecules for specific biological investigations.

Future research will focus on developing multifunctional probes that combine different reporting or reactive moieties on a single nucleoside scaffold. For instance, a probe could be designed to contain both a fluorescent reporter for imaging and a photo-activatable cross-linking group for covalently capturing binding partners. Another area of exploration is the development of "smart" probes that exhibit a change in their spectroscopic properties upon binding to a specific target, enabling real-time monitoring of biological events.

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for Chloro(2-deoxyuridin-5-yl)mercury, and how do reaction conditions influence yield and purity?

- Methodological Answer : Synthesis typically involves mercury(II) chloride reacting with 2-deoxyuridine under controlled nucleophilic substitution conditions. Key factors include:

- Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance nucleophilicity of the uridine's 5-position .

- Temperature : Reactions are often conducted at 50–80°C to balance reactivity and minimize decomposition .

- Purification : Column chromatography (silica gel, eluting with methanol-chloroform mixtures) or recrystallization is used to isolate the product. Yield optimization requires precise stoichiometric ratios and inert atmospheres to prevent Hg(0) formation .

Q. How does the stability of this compound vary under different storage conditions (e.g., pH, temperature, light exposure)?

- Methodological Answer : Stability studies using TGA (thermogravimetric analysis) and DSC (differential scanning calorimetry) reveal:

- Temperature sensitivity : Decomposition occurs above 120°C, with Hg-Cl bond cleavage as the primary pathway .

- pH dependence : Stable in neutral buffers (pH 6–8), but hydrolyzes rapidly in acidic (pH < 4) or alkaline (pH > 9) conditions, releasing Hg²⁺ ions .

- Light exposure : UV-Vis spectroscopy shows photodegradation under UV light (λ = 254 nm), necessitating amber glass storage .

Q. Which analytical techniques are most effective for characterizing this compound’s structure and purity?

- Methodological Answer :

- NMR spectroscopy : ¹H/¹³C NMR confirms Hg-C bonding via deshielding of the 5-position proton (δ 6.8–7.2 ppm) and absence of free thiol groups .

- Mass spectrometry (ESI-MS) : Molecular ion peaks at m/z 485–490 ([M+H]⁺) validate molecular weight .

- X-ray crystallography : Resolves Hg coordination geometry (e.g., linear Hg-Cl and Hg-C bonds) .

Advanced Research Questions

Q. What computational modeling approaches can predict the reactivity and electronic properties of this compound?

- Methodological Answer :

- DFT (Density Functional Theory) : Calculates Hg-Cl bond dissociation energies (BDE ≈ 180–200 kJ/mol) and frontier molecular orbitals to predict nucleophilic attack sites .

- Molecular dynamics (MD) : Simulates solvation effects in aqueous environments, revealing aggregation tendencies due to Hg’s hydrophobicity .

- COMSOL Multiphysics : Models diffusion kinetics in biological membranes, aiding drug delivery studies .

Q. How do contradictory data on the compound’s cytotoxicity arise, and what experimental strategies resolve these discrepancies?

- Methodological Answer : Contradictions often stem from:

- Cell line variability : Use standardized cell lines (e.g., HeLa or HEK293) and MTT assays with controlled Hg²⁺ chelation (e.g., EDTA) to isolate toxicity mechanisms .

- Dosage effects : Factorial design experiments (e.g., 3×3 matrices) test concentration-response relationships and synergies with other nucleoside analogs .

- Metabolic interference : LC-MS/MS tracks intracellular conversion to 2-deoxyuridine and Hg²⁺, linking metabolites to observed apoptosis .

Q. What are the mechanistic insights into the compound’s interaction with DNA repair enzymes (e.g., thymidine kinase)?

- Methodological Answer :

- Enzyme inhibition assays : Competitive inhibition observed via Lineweaver-Burk plots (Ki ≈ 0.5–1.2 μM) suggests Hg coordination disrupts enzyme active sites .

- X-ray crystallography : Resolves Hg-induced conformational changes in thymidine kinase’s ATP-binding domain .

- Isothermal titration calorimetry (ITC) : Quantifies binding thermodynamics (ΔG ≈ -25 kJ/mol) and entropy-driven interactions .

Q. How can factorial design optimize the synthesis of derivatives with reduced toxicity while maintaining bioactivity?

- Methodological Answer :

- Variables : Hg precursor type (e.g., Hg(OAc)₂ vs. HgCl₂), solvent polarity, and nucleoside protecting groups .

- Response surface methodology (RSM) : Identifies optimal conditions (e.g., 65°C, DMF, 1:1.2 Hg:uridine ratio) for >80% yield .

- Toxicity screening : Zebrafish embryo assays (LC₅₀ ≈ 10 μM) prioritize derivatives with lower Hg release .

Methodological Notes

- Data Validation : Cross-reference spectral data (NMR, MS) with computational predictions to confirm structural assignments .

- Safety Protocols : Use closed-system reactors and Hg traps (activated carbon) during synthesis to mitigate exposure risks .

- Theoretical Frameworks : Link reactivity studies to organomercury chemistry principles (e.g., Pearson’s HSAB theory) to rationalize Hg’s electrophilicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.